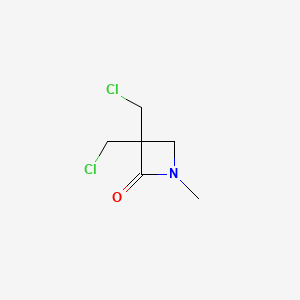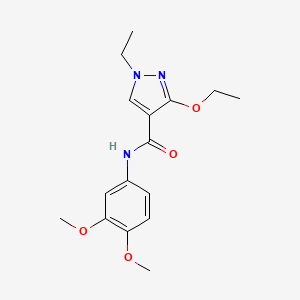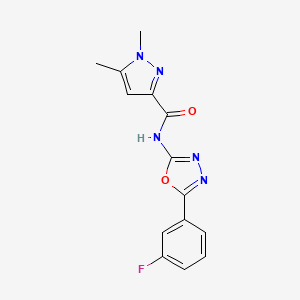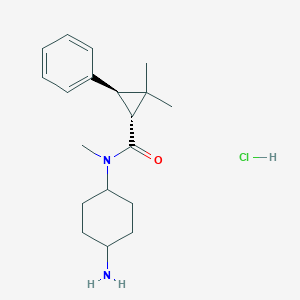
3,3-Bis(chloromethyl)-1-methylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(chloromethyl)-1-methylazetidin-2-one is a chemical compound known for its unique structure and reactivity It is a four-membered azetidinone ring with two chloromethyl groups and a methyl group attached to the nitrogen atom
Métodos De Preparación
The synthesis of 3,3-Bis(chloromethyl)-1-methylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pentaerythritol trichlorohydrin with a non-organic base like sodium hydroxide to form the intermediate 3,3-Bis(chloromethyl)oxetane, which can then be further transformed into the desired azetidinone compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3,3-Bis(chloromethyl)-1-methylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as azides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Ring-Opening Reactions: The azetidinone ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common reagents used in these reactions include sodium azide, tetrabutyl ammonium bromide, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Bis(chloromethyl)-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism by which 3,3-Bis(chloromethyl)-1-methylazetidin-2-one exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing for various substitution reactions. The azetidinone ring can also participate in ring-opening reactions, leading to the formation of new compounds with different properties. These reactions often involve molecular targets such as nucleophilic sites on biomolecules or other reactive intermediates .
Comparación Con Compuestos Similares
3,3-Bis(chloromethyl)-1-methylazetidin-2-one can be compared with other similar compounds, such as:
3,3-Bis(chloromethyl)oxetane: Similar in structure but with an oxetane ring instead of an azetidinone ring.
3,3-Bis(bromomethyl)oxetane: Another similar compound with bromomethyl groups instead of chloromethyl groups, used in similar applications.
2,2-Bis(chloromethyl)-1,3-propanediol: A compound with two chloromethyl groups attached to a propanediol backbone, used in polymer synthesis.
The uniqueness of this compound lies in its azetidinone ring, which imparts different reactivity and properties compared to oxetane or propanediol derivatives.
Propiedades
IUPAC Name |
3,3-bis(chloromethyl)-1-methylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-4-6(2-7,3-8)5(9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFDIZZYNBLUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1=O)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/new.no-structure.jpg)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2677823.png)
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)







![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)

